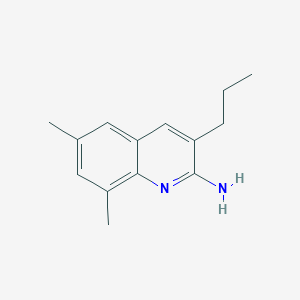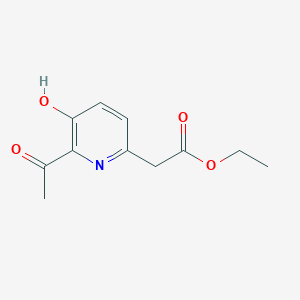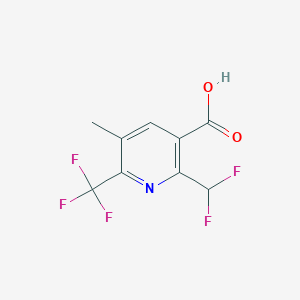
2-Amino-6,8-dimethyl-3-propylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6,8-dimethyl-3-propylquinoline is a chemical compound with the molecular formula C14H19N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6,8-dimethyl-3-propylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6,8-dimethyl-3-propylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted quinolines with various functional groups .
Applications De Recherche Scientifique
2-Amino-6,8-dimethyl-3-propylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-Amino-6,8-dimethyl-3-propylquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimalarial activity may involve interference with the parasite’s metabolic processes .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its wide range of biological activities.
2-Aminoquinoline: Similar in structure but lacks the methyl and propyl substituents.
6,8-Dimethylquinoline: Lacks the amino group but shares the methyl substituents.
Uniqueness: 2-Amino-6,8-dimethyl-3-propylquinoline is unique due to the presence of both amino and alkyl substituents, which may enhance its biological activity and chemical reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
6,8-dimethyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C14H18N2/c1-4-5-11-8-12-7-9(2)6-10(3)13(12)16-14(11)15/h6-8H,4-5H2,1-3H3,(H2,15,16) |
Clé InChI |
YJZPHHZFZLJETC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=CC(=CC(=C2N=C1N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















